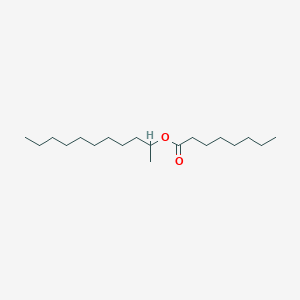

Undecan-2-YL octanoate

Beschreibung

Undecan-2-YL octanoate is an ester compound formed by the condensation of octanoic acid (a medium-chain fatty acid) and undecan-2-ol (a branched 11-carbon alcohol). Esters of octanoic acid are widely used in flavoring, fragrances, and food production due to their volatile and aromatic properties . The branched undecan-2-yl group in this compound likely confers distinct physicochemical characteristics, such as lower volatility and altered solubility compared to shorter-chain esters.

Eigenschaften

CAS-Nummer |

55193-76-5 |

|---|---|

Molekularformel |

C19H38O2 |

Molekulargewicht |

298.5 g/mol |

IUPAC-Name |

undecan-2-yl octanoate |

InChI |

InChI=1S/C19H38O2/c1-4-6-8-10-11-13-14-16-18(3)21-19(20)17-15-12-9-7-5-2/h18H,4-17H2,1-3H3 |

InChI-Schlüssel |

UETVVEXHNUTOAQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(C)OC(=O)CCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Undecan-2-YL octanoate typically involves the esterification reaction between undecan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

Undecan-2-ol+Octanoic acidAcid catalystUndecan-2-YL octanoate+Water

Industrial Production Methods

In industrial settings, the production of Undecan-2-YL octanoate may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and unreacted starting materials.

Analyse Chemischer Reaktionen

Hydrolysis

Esters like undecan-2-yl octanoate undergo hydrolysis under acidic or basic conditions to produce the corresponding alcohol and carboxylic acid.

2.1.1 Acid-Catalyzed Hydrolysis

In acidic conditions (e.g., H₂SO₄), the ester is protonated, leading to nucleophilic attack by water. This reaction typically follows first-order kinetics and is reversible.

2.1.2 Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions (e.g., NaOH), hydroxide ions deprotonate the ester carbonyl oxygen, facilitating nucleophilic attack. The reaction yields undecan-2-ol and sodium octanoate.

Reaction Conditions and Yields

While specific data for undecan-2-yl octanoate is limited, analogous esters (e.g., methyl laurate) show hydrolysis yields of 70–90% under optimized conditions .

Transesterification

Transesterification involves the exchange of the ester’s alcohol or acid moiety with another alcohol or carboxylic acid. For undecan-2-yl octanoate, this could involve reacting with methanol to produce methyl octanoate and undecan-2-ol.

2.2.1 Reagents and Catalysts

Common catalysts include Bronsted acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·Et₂O). For example, BF₃·Et₂O has been used in peracetalization reactions with 74% yield .

Example Table: Transesterification Conditions

| Reaction Parameter | Value/Example |

|---|---|

| Catalyst | H₂SO₄, BF₃·Et₂O |

| Solvent | CH₂Cl₂, MeOH |

| Temperature | 20–100°C |

| Yield | 60–90% |

Esterification

The reverse reaction of hydrolysis, esterification involves the combination of undecan-2-ol and octanoic acid in the presence of an acid catalyst. This reaction is equilibrium-driven and may require azeotropic removal of water.

Oxidative Reactions

Esters can undergo oxidation at the carbonyl group or α-carbon positions. For undecan-2-yl octanoate, oxidation may lead to ketones or carboxylic acids, depending on the reagent (e.g., KMnO₄, CrO₃).

Chromatographic Analysis

Undecan-2-yl octanoate can be analyzed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). For example, undecane derivatives in bleed air samples have been quantified using GC with flame ionization detection .

Table: Chromatographic Parameters

| Parameter | Value/Example |

|---|---|

| Column Type | DB-5, DB-WAX |

| Temperature Ramp | 50–250°C |

| Detection Method | FID, MS |

Materials Science

Esters like undecan-2-yl octanoate are used in plastics, lubricants, and adhesives due to their hydrophobic properties and thermal stability.

Future Research Directions

-

Catalytic Efficiency : Optimization of transesterification catalysts (e.g., heterogeneous catalysts like A35 ) for undecan-2-yl octanoate.

-

Stability Studies : Investigation of thermal and oxidative stability under varying conditions.

-

Sustainability : Development of green solvents (e.g., replacing CH₂Cl₂ with ethanol ) for ester reactions.

Wissenschaftliche Forschungsanwendungen

Undecan-2-YL octanoate has several scientific research applications, including:

Chemistry: It is used as a model compound in esterification and transesterification studies.

Biology: It is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

Industry: It is used in the formulation of fragrances, flavors, and other industrial products.

Wirkmechanismus

The mechanism of action of Undecan-2-YL octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release undecan-2-ol and octanoic acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Octanoate Esters

*Estimated based on structural analogs.

Structural and Functional Differences

- Alcohol Chain Length/Branching: Undecan-2-YL octanoate’s branched 11-carbon alcohol chain distinguishes it from linear esters like ethyl or methyl octanoate.

- Functional Group Impact: Allyl and furfuryl groups (e.g., in allyl octanoate and OC-furfuryl octanoate) introduce reactive sites, altering stability and aroma. For example, allyl octanoate’s unsaturated bond may contribute to oxidative instability , whereas furfuryl esters are heat-stable due to aromaticity .

Stability and Sensory Profiles

- Thermal Stability: Ethyl octanoate degrades under heating (e.g., during wine production), while furfuryl octanoate remains stable . Undecan-2-YL octanoate’s stability would depend on its resistance to hydrolysis and oxidation.

- Aroma: Shorter-chain esters (ethyl, methyl) impart fruity notes, whereas aromatic or branched esters (e.g., OC-furfuryl octanoate) develop caramel or floral tones. The undecan-2-yl group may produce milder, waxy aromas due to reduced volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.